![molecular formula C17H12N2O3 B1352861 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid CAS No. 190437-68-4](/img/structure/B1352861.png)

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

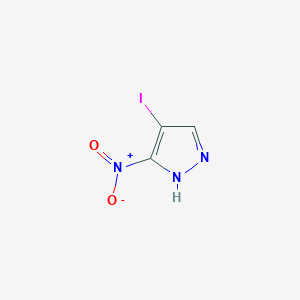

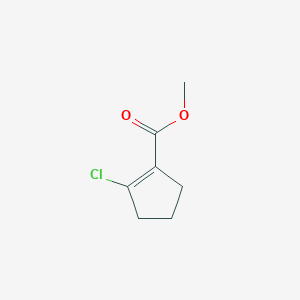

Molecular Structure Analysis

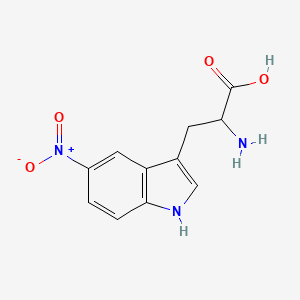

The molecular structure of 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid consists of a quinoline ring attached to a benzene ring via a carbonyl and amino group. The benzene ring also has a carboxylic acid group attached to it.Aplicaciones Científicas De Investigación

-

Pharmaceutical Applications

- 4-Quinolone and its analogs are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds .

- They are the first-line chemotherapeutic treatment for a wide spectrum of bacterial infections .

- Recently, 4-quinolone and its derivatives have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .

-

Chemotherapeutic Treatment

-

Treatment of Various Diseases

- 4-Quinolone and its derivatives have been shown to have the potential to cure and regulate various acute and chronic diseases .

- These diseases include pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .

- The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .

-

Double Decarboxylative Coupling Reactions

- The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention .

- This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

-

Synthesis of Fused Heterocycles

-

Biological Evaluation of Quinoline Amines

- One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (IC50) 29.4 μM .

- The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .

-

Green Synthetic Approaches

- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

-

Antimicrobial Drugs

- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .

- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .

-

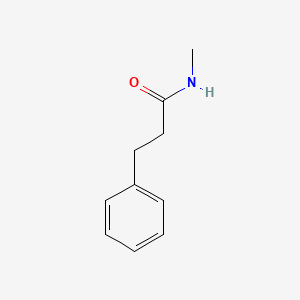

Inhibition of Biofilm Formation

- Long chain amide derivatives of 2-amino-4-quinolone showed ability to inhibit biofilm formation in P. aeruginosa and S. aureus .

- The most active compounds were those with an alkyl chain of more than 12 carbon atoms and in general they were more active against biofilm formation in P. aeruginosa than in S. aureus .

Propiedades

IUPAC Name |

4-(quinoline-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16(18-13-8-5-12(6-9-13)17(21)22)15-10-7-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDKTBBBADIVCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392923 |

Source

|

| Record name | 4-[(Quinoline-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid | |

CAS RN |

190437-68-4 |

Source

|

| Record name | 4-[(Quinoline-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)

![methyl 3-{(E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B1352804.png)